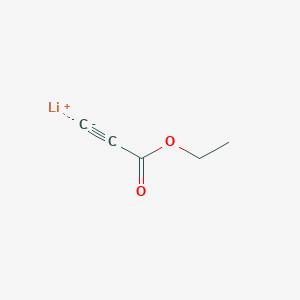
4-Isopropylbenzyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylbenzyl methyl ether is an organic compound belonging to the class of ethers It is characterized by the presence of an isopropyl group attached to a benzyl ring, which is further connected to a methyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 4-isopropylbenzyl methyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction typically proceeds under mild conditions, often at room temperature .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . Another industrial method includes the use of phase transfer and polymer-supported catalysts, which offer efficient and environmentally friendly synthesis pathways .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropylbenzyl methyl ether can undergo various chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, specific conditions and reagents can facilitate these reactions.
Common Reagents and Conditions:
Acidic Cleavage: HBr or HI in aqueous solution.
Oxidation: Strong oxidizing agents under controlled conditions.
Reduction: Strong reducing agents, though less common for ethers.
Major Products:
Acidic Cleavage: Alcohol and alkyl halide.
Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced products can be formed.
Aplicaciones Científicas De Investigación
4-Isopropylbenzyl methyl ether has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemicals and materials.
Mecanismo De Acción
The primary mechanism of action for 4-isopropylbenzyl methyl ether involves its ability to undergo cleavage and form reactive intermediates. The ether oxygen can be protonated by strong acids, leading to the formation of a good leaving group. This can then be eliminated via an S_N2 or S_N1 mechanism, depending on the structure of the ether .
Comparación Con Compuestos Similares
Methyl Propyl Ether: Similar in structure but lacks the isopropyl group.
Dimethyl Ether: Contains two methyl groups instead of an isopropyl and a benzyl group.
Diethyl Ether: Contains two ethyl groups instead of an isopropyl and a benzyl group.
Propiedades
Número CAS |
73789-85-2 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-7,9H,8H2,1-3H3 |
Clave InChI |
USDZMJSIPOOFFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


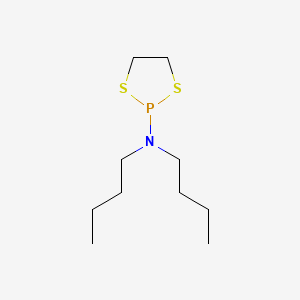


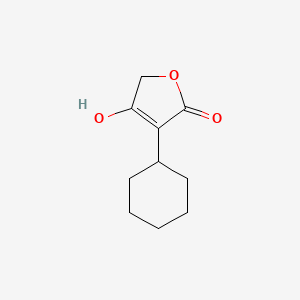
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
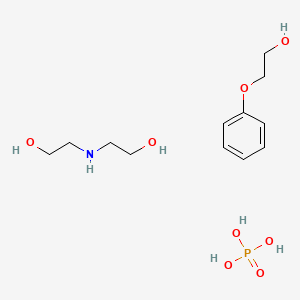
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)

![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
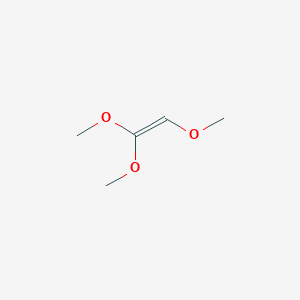
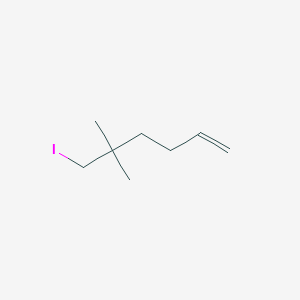
![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)
